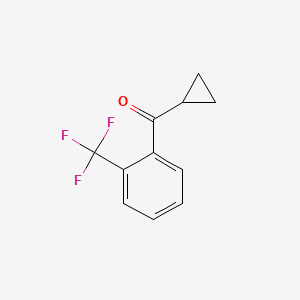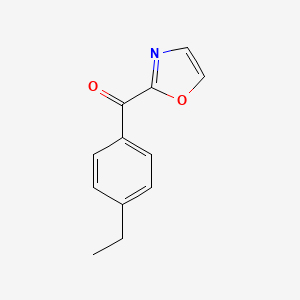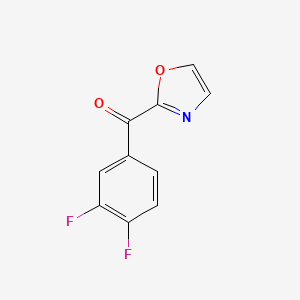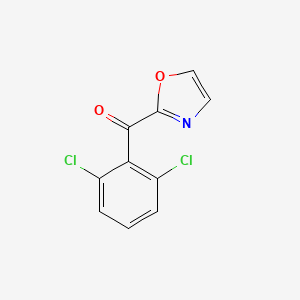
Cyclopropyl 2-trifluoromethylphenyl ketone
Übersicht
Beschreibung
“Cyclopropyl 2-trifluoromethylphenyl ketone” is a chemical compound with the molecular formula C11H9F3O . It has a molecular weight of 214.19 . The IUPAC name for this compound is cyclopropyl [2- (trifluoromethyl)phenyl]methanone .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2 . This code provides a unique representation of the molecule’s structure.
Wissenschaftliche Forschungsanwendungen
Applications in Catalysis and Organic Synthesis
- Nickel-Catalyzed Cycloadditions : Cyclopropyl phenyl ketone participates in oxidative addition to nickel complexes, forming nickeladihydropyran, a key intermediate in nickel-catalyzed homo- or heterocycloaddition. This process is instrumental in synthesizing cyclopentane compounds with carbonyl substituents in the 1,3-position (Ogoshi et al., 2006).
- Visible Light Photocatalysis : Aryl cyclopropyl ketones undergo formal [3+2] reactions with olefins under visible light photocatalysis, leading to the formation of highly substituted cyclopentane rings. The initiation step involves the one-electron reduction of the ketone to its radical anion, facilitated by a photocatalytic system (Lu et al., 2011).
Transformations and Synthesis of Fluorinated Compounds
- Synthesis of Distally Fluorinated Ketones : Tertiary cyclopropanols, derived from carboxylic esters, serve in the synthesis of distally fluorinated ketones. The cyclopropane ring cleavage reactions are facilitated by tert-butyl hydroperoxide and copper(ii) acetate, with sodium triflinate introducing the trifluoromethyl group (Konik et al., 2017).
Asymmetric Synthesis and Kinetic Resolution
- Gold(I)-Catalyzed Asymmetric Cycloaddition : The chiral gold(I) species catalyze the kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones, facilitating the efficient synthesis of optically active ketones. The scope of this reaction and its synthetic applications are thoroughly explored (Zhang & Zhang, 2012).
Reactions Involving Cyclopropyl-Substituted Alkenes
- Acylation of Cyclopropyl-Substituted Alkenes : These alkenes react with complexes formed by boron trifluoride and various alkylthioalkanoyl fluorides, yielding ketones containing an ethylthio group. The reactions typically do not involve the opening of the cyclopropyl ring or rearrangements (Lebedev et al., 2001).
Methodologies for Synthesis of Cyclopropane Derivatives
- Novel Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters : Cyclopropyl alkyl ketones are converted into cyclopropane acetic acid ethyl esters in one step, using lead (IV) acetate in triethyl orthoformate with perchloric acid. This provides a convenient method for preparing these derivatives (Nongkhlaw et al., 2005).
Wirkmechanismus
Target of Action
Cyclopropyl 2-trifluoromethylphenyl ketone is a synthetic compound that is primarily used in chemical reactions as a reagent .
Mode of Action
This compound is involved in various chemical reactions, including the Cloke-Wilson rearrangement and ring-opening cyanation . In the Cloke-Wilson rearrangement, the compound undergoes a ring-opening/recyclization process under visible-light-induced photoredox catalysis to construct oxy-bridged macrocyclic frameworks . In the ring-opening cyanation reaction, the compound is involved in the construction of γ-cyanoketones .
Biochemical Pathways
The products of its reactions, such as oxy-bridged macrocyclic frameworks and γ-cyanoketones, could potentially interact with various biochemical pathways depending on their specific structures .
Result of Action
The primary result of the action of this compound is the transformation of the compound into other chemical structures through various reactions . These transformations can lead to the creation of complex structures that may have potential applications in medicinal chemistry .
Action Environment
The action of this compound is influenced by various environmental factors, including temperature, light, and the presence of other chemicals . For example, the Cloke-Wilson rearrangement requires visible light for photoredox catalysis , and the ring-opening cyanation reaction requires the presence of a cyanide anion .
Biochemische Analyse
Biochemical Properties
Cyclopropyl 2-trifluoromethylphenyl ketone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor, preventing the breakdown of acetylcholine and thereby affecting neurotransmission. Additionally, this compound has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of other compounds within the body .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it has been observed to modulate neurotransmitter levels by inhibiting acetylcholinesterase, leading to increased acetylcholine concentrations. This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. In hepatocytes, this compound affects the expression of genes involved in drug metabolism, potentially altering the detoxification processes within the liver .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This inhibition results in prolonged neurotransmitter activity at synaptic junctions. Furthermore, this compound can modulate the activity of cytochrome P450 enzymes by binding to their active sites, leading to either inhibition or activation of these enzymes, which in turn affects the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase activity, resulting in continuous modulation of neurotransmitter levels. Additionally, in vitro studies have demonstrated that the compound maintains its inhibitory effects on cytochrome P450 enzymes over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects. At higher doses, toxic effects such as hepatotoxicity and neurotoxicity have been observed. These toxic effects are likely due to the compound’s interaction with cytochrome P450 enzymes, leading to the accumulation of toxic metabolites. Threshold effects have been identified, indicating that there is a dosage range within which this compound can be used safely without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, where it undergoes oxidative reactions to form various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels within the body. The compound’s interaction with cytochrome P450 enzymes also affects the metabolism of other drugs, potentially leading to drug-drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the brain and liver. This accumulation can impact its localization and overall activity within the body .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in metabolic processes. These interactions can modulate the compound’s activity and contribute to its overall biochemical effects .
Eigenschaften
IUPAC Name |
cyclopropyl-[2-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-4-2-1-3-8(9)10(15)7-5-6-7/h1-4,7H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQVXMURVDLEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CC=CC=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642500 | |
| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-12-0 | |
| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyl[2-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















